2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
Description
2-[1-(Naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a benzimidazole derivative featuring a pyrrolidine ring substituted at the 2-position with a naphthalene-2-sulfonyl group. Benzimidazoles are heterocyclic compounds comprising fused benzene and imidazole rings, renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2-substituted benzimidazole scaffold is particularly significant due to enhanced bioactivity compared to unsubstituted analogs, attributed to improved binding interactions with biological targets .
The pyrrolidine moiety contributes conformational flexibility, a feature common in bioactive molecules due to its ability to adopt multiple binding conformations.
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C21H19N3O2S/c25-27(26,17-12-11-15-6-1-2-7-16(15)14-17)24-13-5-10-20(24)21-22-18-8-3-4-9-19(18)23-21/h1-4,6-9,11-12,14,20H,5,10,13H2,(H,22,23) |
InChI Key |
LTRGPKBLFZQJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring and the naphthylsulfonyl group. Key steps may include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate leaving groups.
Attachment of Naphthylsulfonyl Group: This step typically involves sulfonylation reactions, where the naphthylsulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
Substituent Electronic Effects
- The naphthalene sulfonyl group in the target compound is a strong electron-withdrawing group, which may enhance binding to polar enzyme pockets compared to morpholine-ethyl (electron-donating) or thioether-linked pyridine substituents .
- Sulfur-containing analogs (e.g., thioethers in ) exhibit distinct electronic profiles; sulfonyl groups (as in the target) are more polar and less prone to oxidation than thioethers.
Biological Activity
- Morpholine-ethyl benzimidazoles (e.g., compounds 2b–2g in ) are pharmacologically active but lack sulfonyl groups, which could limit their metabolic stability.
- Mannich bases of benzimidazole (e.g., piperidine-substituted derivatives in ) show antibacterial activity, suggesting that the target compound’s pyrrolidine-sulfonyl group might similarly interact with microbial targets.
Material Science Applications
- Metal-coordinated pyrrolidinyl-benzimidazoles (e.g., Cu(II)/Cd(II) complexes ) demonstrate utility in fluorescence and dielectric materials, whereas the target compound’s lack of metal coordination may limit such applications but enhance drug-likeness.
Hydrogen Bonding and Supramolecular Interactions
- In contrast, metal-coordinated benzimidazoles rely on N–H⋯O hydrogen bonds (e.g., with nitrate ions ) for crystal packing, a feature absent in the target compound.
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